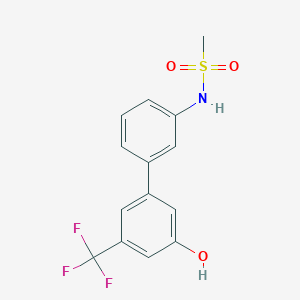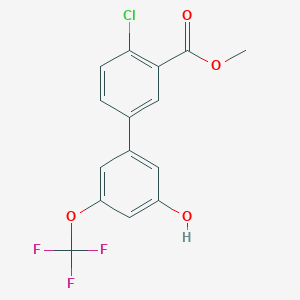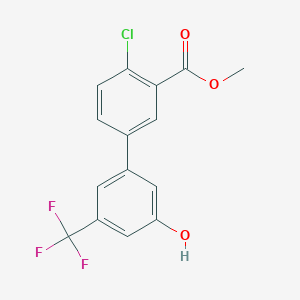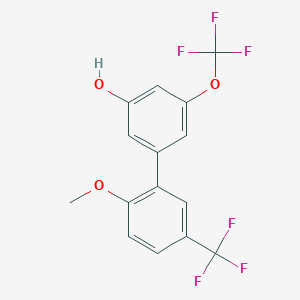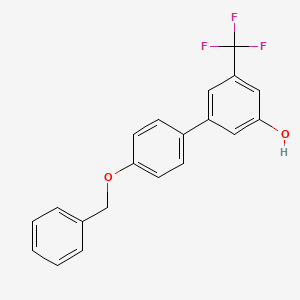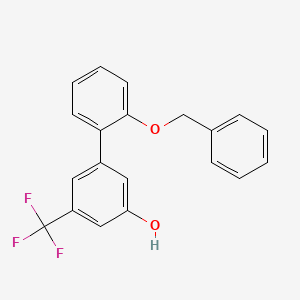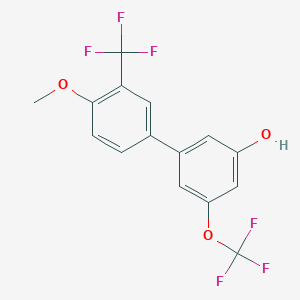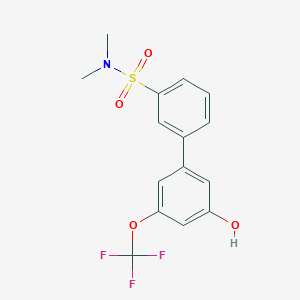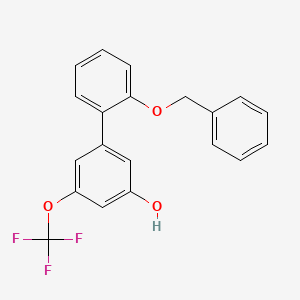
5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol, also known as 2-benzyloxy-5-trifluoromethoxyphenol, is a phenolic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 80-83°C and a boiling point of 233-244°C. It is soluble in ethanol and insoluble in water. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol has a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as 1,4-benzodiazepines and 1,4-benzoxazoles. Additionally, it is used in the synthesis of various fluorescent dyes, such as fluorescein and rhodamine.
Mecanismo De Acción
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol is not well understood. However, it is believed to act as a nucleophile in various organic reactions. It is also believed to act as a catalyst in various organic reactions. Additionally, it is believed to act as an oxidizing agent in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol are not well understood. However, it is believed to have a variety of effects on the body, including the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme cyclooxygenase, and the inhibition of the enzyme lipoxygenase. Additionally, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol in laboratory experiments include its availability, its low cost, and its stability. Additionally, it is relatively easy to synthesize and can be used in a variety of organic reactions. The main limitation of using this compound in laboratory experiments is its toxicity, which can be hazardous to humans and animals.
Direcciones Futuras
The future directions of research on 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential uses in drug synthesis and development is needed. Finally, further research into its potential toxicity and its effects on the environment is also needed.
Métodos De Síntesis
The synthesis of 5-(2-Benzyloxyphenyl)-3-trifluoromethoxyphenol is typically achieved through a multi-step process. The first step involves the reaction of 2-benzyloxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 5-trifluoromethoxybenzoic acid. The acid is then treated with sodium hydroxide, which results in the formation of 5-(2-benzyloxyphenyl)-3-trifluoromethoxyphenol.
Propiedades
IUPAC Name |
3-(2-phenylmethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)26-17-11-15(10-16(24)12-17)18-8-4-5-9-19(18)25-13-14-6-2-1-3-7-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDGMWNIBFYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686763 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-13-2 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


